molecular formula C14H16ClNO4S2 B2485979 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide CAS No. 1396707-27-9

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide

Cat. No. B2485979
CAS RN: 1396707-27-9
M. Wt: 361.86
InChI Key: FQOLHSCTCASIFH-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a compound of interest within the sulfonamide class, which has been extensively studied due to its diverse pharmacological properties. Sulfonamides have been evaluated for their antitumor capabilities, and compounds within this class have shown promise as cell cycle inhibitors in clinical trials (Owa et al., 2002).

Synthesis Analysis

The synthesis of sulfonamides typically involves cascade reactions or regiospecific processes. For example, Rozentsveig et al. (2011) described a cascade synthesis involving the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea, resulting in a probable reaction scheme that includes cyclization and subsequent heterocyclization (Rozentsveig et al., 2011). This demonstrates the complex and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of sulfonamides, including the compound of interest, is crucial for their biological activity. Kumarasinghe et al. (2009) highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination of related compounds, revealing details about conformational differences and the impact of functional groups (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

N-Chloro-N-methoxybenzenesulfonamide serves as a reactive chlorinating agent, indicating that sulfonamides can undergo various chemical reactions, including chlorination of different substrates to yield chlorinated products (Pu et al., 2016). This reactivity is fundamental to the chemical versatility and potential application of sulfonamides in different domains.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility and crystal structure, play a significant role in their pharmacokinetics and drug formulation. Rodrigues et al. (2015) detailed how crystal packing and intermolecular interactions affect the physical properties of sulfonamides, influencing their behavior in biological systems (Rodrigues et al., 2015).

Chemical Properties Analysis

Sulfonamides exhibit a range of chemical properties, including their ability to act as inhibitors or reactants in various chemical reactions. The structural features of these compounds, such as the sulfonamide group and substituents on the aromatic rings, are key determinants of their reactivity and interaction with biological targets (Abbasi et al., 2018).

Scientific Research Applications

Antitumor Activity and Gene Expression Studies

Sulfonamide compounds, including derivatives similar to 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide, have been explored for their antitumor properties. A study by Owa et al. (2002) utilized compounds from sulfonamide-focused libraries to evaluate their effectiveness in cell-based antitumor screens. Two compounds, identified as E7010 and E7070, exhibited potent cell cycle inhibition properties and progressed to clinical trials due to their preliminary clinical activities. High-density oligonucleotide microarray analysis further characterized these antitumor sulfonamides, illuminating the essential pharmacophore structure and drug-sensitive cellular pathways for each class. This approach underscores the potential of sulfonamides in oncology, particularly in understanding the structure-gene expression relationship and the development of novel antitumor agents Owa et al., 2002.

Photochemical Applications for Cancer Treatment

In a different domain, the photophysical and photochemical properties of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups have been studied by Pişkin et al. (2020). These properties make the compound a promising photosensitizer for photodynamic therapy, an alternative cancer treatment method. The study highlights the compound's high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photodynamic therapy mechanisms. Such findings indicate the utility of sulfonamide derivatives in developing treatments that leverage light-induced reactions to target cancer cells effectively Pişkin et al., 2020.

Chlorination Reagent

Moreover, N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating reagent by Pu et al. (2016). This compound efficiently chlorinates various organic substrates, including phenols and anisoles, yielding chlorinated products in good to high yields. The study emphasizes the reagent's convenience and economy for synthesizing chlorinated organic compounds, highlighting its potential utility in chemical synthesis and industrial applications Pu et al., 2016.

Antifungal Screening

Lastly, the synthesis and antifungal screening of novel azetidin-2-ones by Gupta and Halve (2015) explored the antifungal activity of compounds structurally related to 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide. Their work demonstrates significant antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting the potential of sulfonamide derivatives in developing new antifungal agents Gupta and Halve, 2015.

properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S2/c1-20-13-5-4-10(9-11(13)15)22(18,19)16-7-6-12(17)14-3-2-8-21-14/h2-5,8-9,12,16-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOLHSCTCASIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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